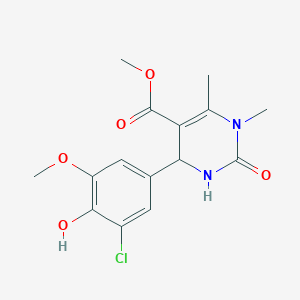methyl]-8-quinolinol](/img/structure/B4060032.png)
2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2,3,4-trimethoxyphenyl)methyl]-8-quinolinol
Descripción general
Descripción
2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2,3,4-trimethoxyphenyl)methyl]-8-quinolinol is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.20015635 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Protein Farnesylation
Research has identified molecules similar to 2-methyl-7-[(6-methyl-2-pyridinyl)aminomethyl]-8-quinolinol as potent and selective inhibitors of farnesyl protein transferase, demonstrating significant antitumor effects in vivo. Such inhibitors are crucial for cancer research as they target the Ras prenylation process, a key factor in the development and progression of various cancers. The molecule "R115777," closely related to the query compound, has reached phase III clinical evaluation, highlighting its potential impact on cancer treatment strategies (Venet, End, & Angibaud, 2003).
Development of Heterocyclic Compounds
Another study focused on the utilization of N-acyl compounds for synthesizing tricyclic and bridged heterocyclic compounds, showcasing the versatility of similar compounds in creating novel molecular structures with potential applications in medicinal chemistry and material science. The study elaborates on the methodological advancements and the synthesis of various complex heterocyclic frameworks, offering insights into the structural diversity achievable with such compounds (Waly & El-Ablack, 2015).
MDM2-p53 Interaction Inhibition
A significant discovery identified a molecule, "7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol" (NSC 66811), as a novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction. This interaction is critical in cancer biology as it regulates the tumor suppressor protein p53. Inhibiting the MDM2-p53 interaction can activate p53 in cancer cells, providing a promising approach for cancer therapy. The research highlighted this compound's potential as a new class of non-peptide inhibitors, emphasizing its relevance in developing cancer treatments (Lu et al., 2006).
Electroluminescence and Material Properties
Compounds related to 2-methyl-7-[(6-methyl-2-pyridinyl)aminomethyl]-8-quinolinol have been studied for their impact on electroluminescence and material properties, particularly in the context of organic light-emitting devices (OLEDs). Systematic methyl substitution on metal (III) tris(8-quinolinolato) chelates has shown varying effects on photoluminescence, electroluminescence, and thermal properties, demonstrating the significance of structural modifications on the performance of OLED materials. This research underscores the potential of such compounds in the development of advanced materials for electronic and photonic applications (Sapochak et al., 2001).
Propiedades
IUPAC Name |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(2,3,4-trimethoxyphenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-15-7-6-8-21(27-15)29-23(19-13-14-20(31-3)26(33-5)25(19)32-4)18-12-11-17-10-9-16(2)28-22(17)24(18)30/h6-14,23,30H,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOPJJWARHVWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=C(C(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059963.png)

![(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B4059973.png)
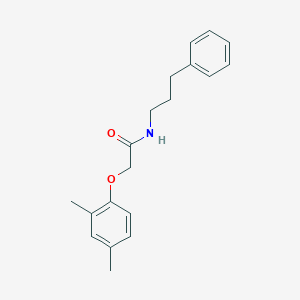
![2-[(4-chlorobenzyl)thio]-4-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059993.png)
![ethyl (2-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B4060002.png)
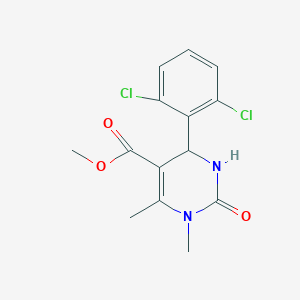
![(1,3-benzodioxol-4-ylmethyl)[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine](/img/structure/B4060007.png)
![4-[3-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4060018.png)
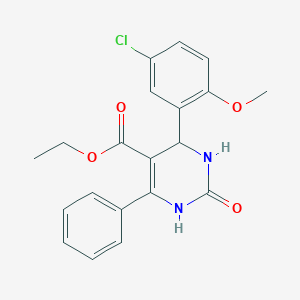
![1-[(1-acetyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4060056.png)
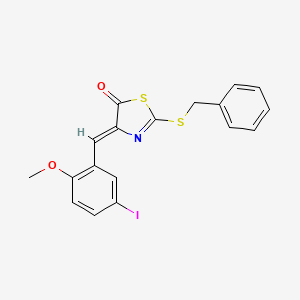
![1-[2-(2-methoxyphenyl)ethyl]-4-phenyl-5-(tetrahydro-2H-pyran-4-yl)-1H-imidazole](/img/structure/B4060058.png)
